Lactenocin - 11049-05-1

Lactenocin

Catalog Number: EVT-272120
CAS Number: 11049-05-1
Molecular Formula: C38H63NO14
Molecular Weight: 757.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lactenocin is an active degradation product.
Source and Classification

Lactenocin is primarily sourced from fermentation processes involving Streptomyces species. It falls under the category of macrolide antibiotics, which are known for their efficacy against a variety of Gram-positive bacteria and some Gram-negative bacteria. Its classification can be further detailed as follows:

  • Chemical Class: Macrolide
  • CAS Number: 11049-05-1
  • Molecular Formula: C₁₆H₃₁N₃O₁₃
Synthesis Analysis

The synthesis of lactenocin can be achieved through various methods, primarily focusing on the fermentation of specific strains of Streptomyces. The process generally involves:

  1. Fermentation: Culturing Streptomyces fradiae in a suitable medium conducive to antibiotic production.
  2. Isolation: Extracting lactenocin from the fermentation broth using solvent extraction techniques.
  3. Purification: Utilizing chromatographic methods such as high-performance liquid chromatography (HPLC) to purify the compound from other by-products.

Technical parameters that are critical during synthesis include temperature control, pH optimization, and nutrient availability to maximize yield and purity.

Molecular Structure Analysis

Lactenocin features a complex molecular structure characterized by:

  • A 16-membered lactone ring, which contributes to its biological activity.
  • Multiple hydroxyl groups that enhance solubility and interaction with bacterial ribosomes.
  • An amino sugar moiety that is crucial for its antibacterial function.

Structural Data

  • Molecular Weight: Approximately 367.44 g/mol
  • 3D Structure: Can be visualized using molecular modeling software, providing insights into its spatial arrangement and potential interaction sites with bacterial targets.
Chemical Reactions Analysis

Lactenocin participates in several chemical reactions, particularly those involving:

  1. Acylation: Reacting with acyl chlorides to form derivatives that may exhibit altered antibacterial properties.
  2. Hydrolysis: Under acidic or basic conditions, lactenocin can undergo hydrolysis, leading to the formation of degradation products that may retain some biological activity.
  3. Methylation: The introduction of methyl groups can modify its pharmacokinetic properties.

These reactions are essential for understanding how lactenocin can be modified to enhance its therapeutic efficacy or reduce resistance.

Mechanism of Action

The mechanism of action of lactenocin primarily involves inhibition of bacterial protein synthesis. This is achieved through:

  • Binding to the 50S ribosomal subunit, obstructing peptide bond formation during translation.
  • Disruption of normal ribosomal function, leading to the cessation of bacterial growth and replication.

Relevant Data

Studies have shown that lactenocin exhibits similar binding affinity to ribosomes as other macrolides, which correlates with its antibacterial potency.

Physical and Chemical Properties Analysis

Lactenocin possesses several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as methanol and ethanol but poorly soluble in water.
  • Stability: Sensitive to light and heat; stability studies indicate degradation under extreme conditions.
  • Melting Point: Approximately 150–155°C.

These properties influence its formulation and storage conditions in pharmaceutical applications.

Applications

Lactenocin has several scientific applications, particularly in microbiology and pharmacology:

  1. Antibiotic Development: Used as a reference compound in the development of new macrolide antibiotics.
  2. Research Tool: Employed in studies investigating antibiotic resistance mechanisms in bacteria.
  3. Veterinary Medicine: Utilized in livestock for its antibacterial properties against infections caused by susceptible pathogens.
Biosynthesis Pathways and Genetic Regulation of Lactenocin

Ribosomal Synthesis Mechanisms in Bacteriocin Production

Lactenocin belongs to the class I bacteriocins (lantibiotics), characterized by ribosomal synthesis of precursor peptides followed by extensive post-translational modifications. Unlike non-ribosomal peptides, lactenocin originates from a structural gene (lcnA or equivalent) encoding a prepropeptide consisting of an N-terminal leader sequence and a C-terminal core peptide. The leader sequence acts as a recognition signal for modification enzymes and maintains the core peptide in an inactive state during biosynthesis [5] [9]. The ribosomally synthesized precursor peptide typically ranges from 19-50 amino acids, with the core region containing serine, threonine, and cysteine residues that undergo dehydration and cyclization to form lanthionine rings – the hallmark of lantibiotics [5] [9]. This mechanism allows for precise control over the primary amino acid sequence while enabling structural complexity through enzymatic modifications.

Table 1: Core Components of Lactenocin Ribosomal Synthesis Machinery

ComponentFunctionGenetic Element
Precursor peptide (LcnA)Template for modification; contains leader/coreStructural gene (lcnA)
Modification enzymesDehydration/cyclization of Ser/Thr/Cys residueslcnM (lanthionine synthetase)
ABC transporterExport of mature peptide; leader cleavagelcnT (dual-function protease/transporter)
Immunity proteinsSelf-protection against lactenocinlcnFEG (membrane complex)

Post-Translational Modifications and Maturation Processes

Maturation of lactenocin involves a cascade of enzymatic reactions transforming the linear precursor into the bioactive lantibiotic:

  • Dehydration: Serine and threonine residues in the core peptide undergo phosphorylation followed by elimination of phosphate groups, forming dehydroalanine (Dha) and dehydrobutyrine (Dhb) [5]. This step is catalyzed by LanM-type dehydratases (e.g., LctM in lactocin S), which require zinc and ATP for activation [9].
  • Cyclization: Cysteine residues undergo Michael-type additions to Dha/Dhb, forming thioether bridges (lanthionine/methyllanthionine rings). LanM enzymes possess both dehydration and cyclization domains, acting as bifunctional enzymes that confer the characteristic ring topology essential for antimicrobial activity [5] [9].
  • Leader Peptide Cleavage: The modified precursor undergoes proteolytic removal of the leader sequence by dedicated proteases (e.g., subtilisin-like serine protease LanP) or the N-terminal domain of LanT transporters. In lactenocin systems, LanT transporters (e.g., LctT in lactocin S) typically perform dual functions: leader peptide cleavage via their N-terminal protease domain and ATP-dependent export of mature bacteriocin [5] [9]. Mutational studies confirm that inactivation of lanT genes results in truncated, low-activity peptides (e.g., T-lacticin 481) with 10-fold reduced antimicrobial potency [5].

Table 2: Key Post-Translational Modifications in Lactenocin Maturation

Modification StepEnzyme ClassResidues ModifiedStructural Outcome
DehydrationDehydratase (LanM)Ser, ThrDha, Dhb formation
CyclizationCyclase (LanM domain)Cys + Dha/DhbLanthionine rings (Ala-S-Ala, Abu-S-Ala)
Leader CleavageSerine protease (LanP/LanT)Gly-Gly/Gly-Ala siteRelease of mature peptide
Oxidation (optional)Flavoprotein (LanD)C-terminal CysAminovinyl-cysteine (AviCys)

Genomic Organization of Lactenocin Operons and Regulatory Elements

Lactenocin biosynthetic genes are organized into tightly clustered operons, typically spanning 8-15 kb on bacterial plasmids or chromosomes. The lct operon for lactocin S exemplifies this organization:

  • Core Structure: lctA (structural gene) → lctM (modification enzyme) → lctT (transport/processing) → lctFEG (immunity complex) [9].
  • Regulatory Elements: A single promoter upstream of lctA drives polycistronic transcription, while a palindromic terminator downstream of the last gene forms a "leaky" termination barrier. This terminator also protects against 3'-5' exonuclease degradation, stabilizing mRNA [9]. Additionally, small RNAs (RNAI/RNAII) with heterogeneous 5' termini fine-tune expression levels [9].
  • Operon Dynamics: Mutational analyses demonstrate that insertions in lctM or lctT abolish bacteriocin production, confirming their essential roles. Interestingly, immunity genes (lctFEG) can be transcriptionally decoupled from the core operon without affecting modification or export, suggesting modular regulation [6] [9]. Similar organizations exist in other lactenocin-like systems (e.g., lacticin 481 operon: lctAMTFEG), where deletion of lctFEG retains bacteriocin production but eliminates host immunity [5] [6]. This genomic arrangement enables coordinated expression while allowing evolutionary flexibility.

Cross-Species Conservation of Biosynthetic Gene Clusters

Lactenocin-like gene clusters exhibit remarkable conservation across Gram-positive bacteria, particularly in Lactobacillus, Streptococcus, and Lactococcus genera:

  • Synteny Preservation: Orthologous lanA (precursor), lanM, and lanT genes maintain synteny across species, though immunity genes (lanFEG) show higher variability. For example, lct operons in Lactobacillus sakei share >80% homology with lcn clusters in Lactococcus lactis, indicating horizontal gene transfer [6] [9].
  • Divergence in Regulation: While core modification enzymes are conserved, regulatory elements diverge significantly. The lactocin S operon produces two small RNAs (RNAI/RNAII) from alternate transcription start sites, whereas lacticin 481 relies on a single promoter with operator repression [5] [9].
  • Functional Co-Option: In Streptomyces species, lactenocin-like clusters (e.g., in S. fradiae) are embedded within larger antibiotic biosynthesis pathways. Here, lactenocin acts as a biosynthetic precursor for macrolides like tylosin, where it undergoes additional O-methylation to form macrocin [1]. This metabolic integration highlights how conserved lantibiotic modules are co-opted for secondary metabolite diversification.
  • Evolution of Genomic Neighborhoods: Cross-species comparisons reveal that lactenocin clusters reside in genomic regions with low recombination rates, flanked by transposable elements (e.g., IS1163 in L. sakei). These neighborhoods facilitate co-regulation of functionally linked genes, as evidenced by conserved co-expression patterns in syntenic blocks across taxa [9].

Table 3: Conservation of Lactenocin Biosynthetic Elements Across Species

Genetic ElementL. sakei (Lactocin S)L. lactis (Lacticin 481)S. fradiae (Tylosin Pathway)
Precursor genelctA (75 aa)lctA (59 aa)lacA (homolog)
Modification enzymelctM (LanM-type)lctM (LanM-type)tylM (bifunctional)
TransporterlctT (ABC-type)lctT (ABC-type)tylT (homolog)
Leader cleavageGly-Ala siteGly-Gly siteGly-Ser site
Genomic locationPlasmid pCIM1ChromosomeSecondary metabolite cluster

The biosynthesis of lactenocin exemplifies nature's efficiency in generating structural complexity through ribosomal synthesis coupled with targeted modifications. Its genetic architecture – compact operons with co-regulated functions – provides a model for understanding how bacteria evolve defensive metabolites. Future research leveraging comparative genomics and directed evolution may unlock engineered lantibiotics with enhanced stability or novel bioactivities.

Properties

CAS Number

11049-05-1

Product Name

Lactenocin

IUPAC Name

2-[(11Z,13E)-15-[(4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl)oxymethyl]-6-[4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde

Molecular Formula

C38H63NO14

Molecular Weight

757.9 g/mol

InChI

InChI=1S/C38H63NO14/c1-10-28-25(18-49-38-36(48-9)34(47)32(45)23(6)51-38)15-19(2)11-12-26(41)20(3)16-24(13-14-40)35(21(4)27(42)17-29(43)52-28)53-37-33(46)30(39(7)8)31(44)22(5)50-37/h11-12,14-15,20-25,27-28,30-38,42,44-47H,10,13,16-18H2,1-9H3/b12-11-,19-15+

InChI Key

CFMSCYSETWZXRS-QVZFMMNHSA-N

SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)C)COC3C(C(C(C(O3)C)O)O)OC

Solubility

Soluble in DMSO

Synonyms

Lactenocin; Demycarosylmacrocin;

Canonical SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)C)COC3C(C(C(C(O3)C)O)O)OC

Isomeric SMILES

CCC1C(/C=C(/C=C\C(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)\C)COC3C(C(C(C(O3)C)O)O)OC

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